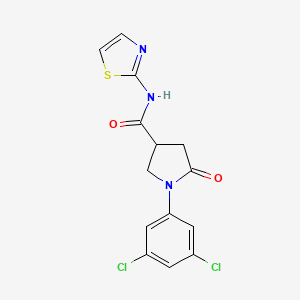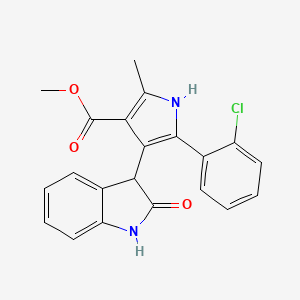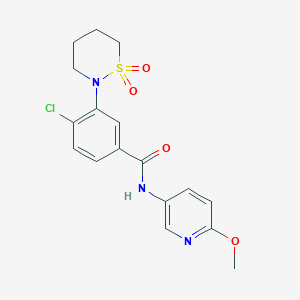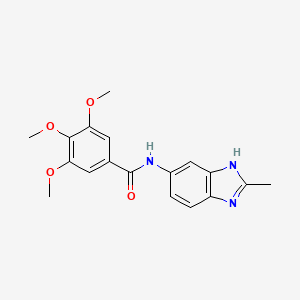
1-(3,5-dichlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-dichlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a dichlorophenyl group, a thiazole ring, and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-dichlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a dichlorobenzene derivative.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction involving a thioamide and a haloketone.
Coupling Reactions: The final compound can be obtained by coupling the pyrrolidine, dichlorophenyl, and thiazole intermediates under appropriate reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,5-dichlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Als Sonde zur Untersuchung biologischer Prozesse und Interaktionen.
Medizin: Potenzielle Verwendung als pharmazeutisches Zwischenprodukt oder Wirkstoff.
Industrie: Anwendungen bei der Entwicklung neuer Materialien und chemischer Produkte.
Wirkmechanismus
Der Wirkmechanismus von 1-(3,5-Dichlorphenyl)-5-oxo-N-(1,3-Thiazol-2-yl)pyrrolidin-3-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Biomoleküle sein. Die Verbindung kann ihre Wirkung durch Bindung an diese Zielstrukturen und Modulation ihrer Aktivität ausüben, was zu verschiedenen biologischen Reaktionen führt.
Wirkmechanismus
The mechanism of action of 1-(3,5-dichlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3,5-Dichlorphenyl)-5-oxo-N-(1,3-Thiazol-2-yl)pyrrolidin-2-carboxamid: Eine ähnliche Verbindung mit einer anderen Position der Carboxamidgruppe.
1-(3,5-Dichlorphenyl)-5-oxo-N-(1,3-Thiazol-2-yl)pyrrolidin-4-carboxamid: Eine weitere ähnliche Verbindung mit einer anderen Position der Carboxamidgruppe.
Einzigartigkeit
1-(3,5-Dichlorphenyl)-5-oxo-N-(1,3-Thiazol-2-yl)pyrrolidin-3-carboxamid ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen und Ringstrukturen. Diese Einzigartigkeit kann bestimmte chemische und biologische Eigenschaften verleihen, was sie für verschiedene Forschungs- und Industrieanwendungen wertvoll macht.
Eigenschaften
Molekularformel |
C14H11Cl2N3O2S |
|---|---|
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
1-(3,5-dichlorophenyl)-5-oxo-N-(1,3-thiazol-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C14H11Cl2N3O2S/c15-9-4-10(16)6-11(5-9)19-7-8(3-12(19)20)13(21)18-14-17-1-2-22-14/h1-2,4-6,8H,3,7H2,(H,17,18,21) |
InChI-Schlüssel |
UVRAUDJQSCZLHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)NC3=NC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3,4-dimethoxyphenyl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide](/img/structure/B10986301.png)
![methyl 5-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxylate](/img/structure/B10986304.png)
![N-{4-[(6-fluoro-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B10986305.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide](/img/structure/B10986313.png)
![3-(2-methyl-1,3-thiazol-4-yl)-7-[2-(morpholin-4-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B10986326.png)
![ethyl 2-{[(5-methoxy-1H-indol-1-yl)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10986330.png)
![2-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B10986338.png)
![N-(2-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10986344.png)
![N-(6-methoxypyridin-3-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10986348.png)

![5-(2-Methylpropyl)-2-{[4-oxo-4-(1,3-thiazol-2-ylamino)butanoyl]amino}-1,3-thiazole-4-carboxylic acid](/img/structure/B10986368.png)



